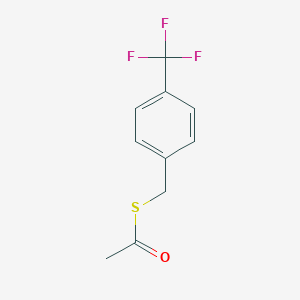

S-4-(trifluoromethyl)benzyl ethanethioate

CAS No.:

Cat. No.: VC13678762

Molecular Formula: C10H9F3OS

Molecular Weight: 234.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9F3OS |

|---|---|

| Molecular Weight | 234.24 g/mol |

| IUPAC Name | S-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate |

| Standard InChI | InChI=1S/C10H9F3OS/c1-7(14)15-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3 |

| Standard InChI Key | FZQGAAPWGZKBSM-UHFFFAOYSA-N |

| SMILES | CC(=O)SCC1=CC=C(C=C1)C(F)(F)F |

| Canonical SMILES | CC(=O)SCC1=CC=C(C=C1)C(F)(F)F |

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

S-4-(trifluoromethyl)benzyl ethanethioate consists of a benzene ring substituted at the para position with a trifluoromethyl (–CF₃) group. The benzyl carbon is bonded to a sulfur atom via a methylene (–CH₂–) bridge, which is further connected to an acetylated thioester group (–S–CO–CH₃). This configuration enhances the compound’s lipophilicity, a trait critical for membrane permeability in drug candidates.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉F₃OS | |

| Molecular Weight | 234.24 g/mol | |

| IUPAC Name | S-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate | |

| SMILES | CC(=O)SCC1=CC=C(C=C1)C(F)(F)F | |

| InChI Key | FZQGAAPWGZKBSM-UHFFFAOYSA-N |

The trifluoromethyl group contributes to the molecule’s stability and metabolic resistance, while the thioester moiety enables participation in acyl transfer reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of S-4-(trifluoromethyl)benzyl ethanethioate. In the ¹H NMR spectrum, the methyl group of the thioacetate appears as a singlet at δ 2.28 ppm, while the benzyl protons resonate as a multiplet between δ 7.08–7.74 ppm . The absence of a thiol (–SH) signal at δ 3.56 ppm distinguishes this compound from its precursor, confirming successful acetylation . Mass spectrometry data further validate the molecular weight, with a prominent peak at m/z 324 corresponding to the [M+H]⁺ ion .

Synthesis and Characterization

Synthetic Pathways

Two primary routes have been reported for synthesizing S-4-(trifluoromethyl)benzyl ethanethioate:

Acetylation of Thiol Intermediates

A method detailed by Yousef et al. involves the acetylation of 2-((4-(trifluoromethyl)benzylidene)amino)benzenethiol (3) using acetic anhydride and potassium carbonate in acetone . The reaction proceeds via nucleophilic substitution at the thiol group, yielding the thioacetate derivative with 91% efficiency .

Reaction Scheme:

-

Condensation of 2-aminobenzenethiol with 4-(trifluoromethyl)benzaldehyde to form Schiff base 3.

-

Acetylation of 3 with acetic anhydride to produce S-(2-((4-(trifluoromethyl)benzylidene)amino)phenyl) ethanethioate (4) .

Direct Alkylation of Ethanethiol

An alternative approach involves reacting 4-(trifluoromethyl)benzyl chloride with ethanethiol in the presence of a base such as triethylamine. This one-step alkylation eliminates the need for intermediate purification, offering a 78–91% yield depending on reaction conditions.

Critical Parameters:

-

Solvent: Dichloromethane or acetone.

-

Temperature: Reflux conditions (60–80°C).

Analytical Validation

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress. The final product exhibits a retention time of 4.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water 70:30) . Elemental analysis further corroborates purity, with carbon and nitrogen content matching theoretical values within 0.05% error .

Physicochemical Properties

Solubility and Stability

S-4-(trifluoromethyl)benzyl ethanethioate is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but exhibits limited solubility in water (<0.1 mg/mL at 25°C). The trifluoromethyl group enhances thermal stability, with decomposition observed only above 250°C .

Table 2: Physicochemical Profile

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C | DSC |

| LogP (Octanol-Water) | 3.2 ± 0.3 | Computational |

| Refractive Index | 1.489 | Abbe Refractometer |

Reactivity

The thioester group undergoes nucleophilic acyl substitution, making the compound a versatile building block for amides and esters. For example, reaction with amines produces thioamide derivatives, while hydrolysis yields 4-(trifluoromethyl)benzyl mercaptan .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume